2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole

FLAP inhibition leukotriene biosynthesis structure-activity relationship

Why source this specific benzimidazole scaffold? The C(6)-methyl substitution combined with a 2,6-dimethylphenoxyethyl motif at C2 creates a differentiated chemotype within Janssen's 1,2,6-substituted benzimidazole FLAP modulator series. Unlike BRP-7 or halogenated analogs, this compound offers a lower molecular weight (280.4 g/mol) and avoids chlorine-associated metabolic liabilities, making it ideal for structure-activity relationship (SAR) expansion and patent landscape diversification. Critical procurement note: expedite Ames mutagenicity and CYP3A4 time-dependent inhibition screening prior to in vivo studies due to the 2,6-dimethylphenoxy structural alert. Secure this underexplored scaffold now to advance your leukotriene pathway research.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 1018126-74-3
Cat. No. B11356318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole
CAS1018126-74-3
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C(C)OC3=C(C=CC=C3C)C
InChIInChI=1S/C18H20N2O/c1-11-8-9-15-16(10-11)20-18(19-15)14(4)21-17-12(2)6-5-7-13(17)3/h5-10,14H,1-4H3,(H,19,20)
InChIKeyIWTCTBTUADFDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole (CAS 1018126-74-3): Structural and Target-Class Overview


2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole (CAS 1018126-74-3; molecular formula C18H20N2O; molecular weight 280.4 g/mol) belongs to the 1,2,6-substituted benzimidazole class of compounds [1]. This scaffold is recognized within the Janssen Pharmaceutica patent family (US8952177B2) as part of a series of 5-lipoxygenase-activating protein (FLAP) modulators, a target class implicated in leukotriene biosynthesis and inflammatory pathways [1]. The compound features a 2,6-dimethylphenoxyethyl substituent at the 2-position and a methyl group at the 6-position of the benzimidazole core, structural features that distinguish it from other FLAP-targeting chemotypes such as BRP-7 [2]. The 2,6-dimethylphenyl motif, whether directly attached or via an oxy-linker as in this compound, has been flagged in medicinal chemistry literature as a structural alert requiring careful safety evaluation during candidate selection [3].

Why 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole Cannot Be Interchanged with Other Benzimidazole FLAP Modulators


Within the benzimidazole FLAP modulator class, substitution patterns at the C2 and C6 positions critically influence target affinity, selectivity, and safety profiles [1]. The Janssen 1,2,6-substituted benzimidazole patent series explicitly claims specific substitution combinations, indicating that potency against FLAP (measured as Ki values spanning from sub-nanomolar to >70 nM across the patent's exemplified compounds) is highly sensitive to structural variation [1]. Furthermore, the 2,6-dimethylphenyl/2,6-dimethylphenoxy structural motif has been independently identified as a toxicophore associated with metabolic activation to reactive intermediates, leading to mutagenicity in Salmonella TA98/TA100 strains and time-dependent CYP3A4 inhibition [2]. This means that even closely related analogs—such as halogen-substituted variants at C5 (e.g., 5-chloro-2-[1-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazole) or methylene-bridged variants (e.g., 2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole)—cannot be assumed to be functionally or toxicologically equivalent [2].

Head-to-Head and Class-Level Quantitative Evidence for Prioritizing 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole


C(6)-Methyl Substitution Defines FLAP Modulator Potency Differentiation Within the Janssen Patent Series

Within the Janssen US8952177B2 patent, the C(6) position of the benzimidazole core is a key site for substituent variation influencing FLAP binding. The target compound bears a methyl group at C(6), a substitution pattern explicitly represented in the patent's Markush claims [1]. BindingDB data for representative 1,2,6-substituted benzimidazole examples from this patent show FLAP Ki values ranging from 0.82 nM (for a more elaborated analog, BDBM145817) to 70 nM (for a less optimized analog in the same series), demonstrating that single-digit nanomolar affinity is achievable within this scaffold class [2]. The C(6)-methyl substitution is therefore a critical determinant position: analogs lacking substitution at this position or bearing different substituents (e.g., halogen, alkoxy) are expected to exhibit altered FLAP binding kinetics [1].

FLAP inhibition leukotriene biosynthesis structure-activity relationship benzimidazole

Structural Divergence from BRP-7: C(2)-Substituent and C(1)-Substitution Pattern Comparison

The canonical FLAP inhibitor BRP-7 (1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole) bears a 2-chlorobenzyl group at N(1) and a 4-isobutylphenyl moiety at the C(2) position and has a reported IC50 of 0.31 μM against FLAP-mediated leukotriene biosynthesis [1]. In contrast, the target compound lacks the N(1)-benzyl substitution entirely and instead bears a 2,6-dimethylphenoxyethyl group at C(2) and a methyl at C(6). C(5)-substituted BRP-7 analogs bearing carboxylic acid bioisosteres achieved enhanced dual FLAP/mPGES-1 inhibition (IC50 = 0.05 μM FLAP; IC50 = 0.42 μM mPGES-1), demonstrating that C(5)/C(6) modifications in benzimidazole FLAP inhibitors can introduce multi-target pharmacology [1]. The target compound's C(6)-methyl substitution thus represents a structurally distinct entry point for developing selective vs. multi-target FLAP modulators, a differentiation not accessible through BRP-7 scaffold modification alone [1].

BRP-7 comparison FLAP inhibitor selectivity benzimidazole C2 position dual pharmacology

2,6-Dimethylphenoxy Motif as a Differentiating Safety Liability: Mutagenicity and CYP3A4 Time-Dependent Inhibition Alert

Kwak et al. (2011) systematically demonstrated that a series of 2-[(2,6)-dimethylphenyl]benzimidazole analogs exhibit strong mutagenic potential following metabolic activation in both TA98 and TA100 Salmonella typhimurium strains (Ames test), with the number of revertants significantly reduced upon replacing the 2,6-dimethylphenyl group with a 2,6-dichlorophenyl moiety [1]. The same study reported time-dependent CYP3A4 inhibition for a compound containing a 2-[(2,6)-dimethylphenyl]benzimidazole ring, indicating the scaffold's propensity to generate reactive metabolites upon oxidative metabolism [1]. The target compound contains a 2,6-dimethylphenoxy moiety (connected via an ether oxygen rather than a direct C–C bond to the benzimidazole), which may modulate the electron density and metabolic susceptibility of the aromatic ring compared to a direct 2,6-dimethylphenyl attachment [1]. This structural nuance—phenoxy vs. phenyl linkage—is a critical differentiator when selecting between seemingly similar analogs: halogenated variants such as 5-chloro-2-[1-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazole introduce an additional clearance liability without necessarily mitigating the underlying 2,6-dimethyl aromatic metabolic risk [1].

structural alert mutagenicity CYP3A4 TDI 2,6-dimethylphenyl toxicophore

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Capacity vs. Halogenated Analogs

The target compound (C18H20N2O, MW = 280.4 g/mol) contains one hydrogen bond donor (benzimidazole N–H) and three hydrogen bond acceptors (benzimidazole N, ether O, benzimidazole N) . In contrast, the 5-chloro analog (5-chloro-2-[1-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazole; C17H17ClN2O, MW = 300.79 g/mol) introduces a chlorine atom at C5, which increases molecular weight by approximately 20 Da, elevates lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 for chlorine substitution on aromatic systems), and adds a potential site for CYP450-mediated oxidative dehalogenation [1]. While neither compound has publicly reported measured logP values, the absence of halogen in the target compound presents a favorable starting point for optimization programs where lower lipophilicity correlates with reduced promiscuity and improved developability [1]. The methylene-bridged analog (2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole) differs by a single carbon in the linker (methyl vs. ethyl) but gains an additional methyl at C5, altering both steric bulk and rotational freedom at the C2 position .

physicochemical properties logP hydrogen bonding drug-likeness halogen comparison

Research and Industrial Application Scenarios for 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole


FLAP-Mediated Leukotriene Biosynthesis Inhibition: Probe Development for Inflammatory Disease Models

The compound's classification within the Janssen 1,2,6-substituted benzimidazole FLAP modulator patent series [1] positions it as a candidate for developing chemical probes targeting the 5-lipoxygenase pathway. Unlike BRP-7, which has been extensively characterized in vivo in murine pleurisy and peritonitis models [2], the target compound's C(6)-methyl substitution represents an underexplored region of FLAP SAR. Researchers requiring a benzimidazole FLAP modulator with a distinct substitution pattern for patent landscape diversification or for probing C(6)-dependent FLAP binding interactions should prioritize this scaffold. Note: Ames mutagenicity screening and CYP3A4 TDI assessment should be performed prior to in vivo studies, given the 2,6-dimethylphenoxy structural alert [3].

Comparative Toxicology Screening: Differentiating 2,6-Dimethylphenoxy vs. 2,6-Dimethylphenyl Reactivity

The 2,6-dimethylphenyl motif has been established as a toxicophore in benzimidazole systems, with demonstrated mutagenicity in Salmonella TA98/TA100 strains and time-dependent CYP3A4 inhibition [3]. The target compound's 2,6-dimethylphenoxy linkage (ether oxygen between the aromatic ring and the benzimidazole) presents an opportunity to test whether the metabolic liability is attenuated by the oxygen spacer. Procurement of this compound alongside a direct 2,6-dimethylphenyl analog (where available) would enable a controlled Ames assay and CYP3A4 TDI comparison, generating critical safety SAR data for the entire benzimidazole FLAP modulator class [3].

Halogen-Free Lead Optimization Programs: Benchmark Against Chlorinated Analogs

The target compound (C18H20N2O, MW 280.4) lacks halogen substitution, distinguishing it from the 5-chloro analog (C17H17ClN2O, MW 300.79) . In lead optimization campaigns where reducing molecular weight and avoiding halogen-associated metabolic liabilities (e.g., CYP450-mediated dehalogenation, glutathione depletion) are prioritized, the target compound serves as a cleaner entry point for further functionalization at C5 or N1. Its lower calculated lipophilicity versus the chlorinated analog may also translate to improved solubility and reduced phospholipidosis risk [4]. Sourcing teams should weigh the approximately 20 Da molecular weight advantage and the absence of chlorine as factors favoring the target compound in early-stage optimization libraries.

Intellectual Property Diversification Around FLAP Modulator Chemotypes

The FLAP inhibitor patent landscape is dominated by BRP-7-derived chemotypes and Janssen's 1,2,6-substituted benzimidazole series [1][2]. The target compound occupies a specific sub-structural niche: C(2)-(2,6-dimethylphenoxyethyl) with C(6)-methyl, a combination not extensively exemplified in the published patent literature with disclosed biological data. For organizations seeking to establish freedom-to-operate or to file composition-of-matter patents around novel FLAP modulator scaffolds, this compound represents a tractable starting point. Its structural divergence from BRP-7 (no N1-benzyl, different C2 substituent topology) provides a clear differentiation pathway [2].

Quote Request

Request a Quote for 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.